molecular formula C14H19N3OS B254102 7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No. B254102
M. Wt: 277.39 g/mol
InChI Key: QPAFAKNDGOOOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one, commonly known as TBN, is a heterocyclic compound that has been extensively studied in scientific research due to its unique chemical structure and potential applications in various fields. TBN is a member of the benzothieno-triazinone family of compounds, which have been shown to exhibit a range of biological activities.

Scientific Research Applications

TBN has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. TBN has been studied as a potential therapeutic agent for various diseases, such as cancer, hepatitis C virus, and Alzheimer's disease. TBN has also been investigated for its use in organic electronics and as a dye in solar cells.

Mechanism of Action

The mechanism of action of TBN is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. TBN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. TBN has also been shown to inhibit the replication of hepatitis C virus by targeting the viral protease enzyme. Further research is needed to fully elucidate the mechanism of action of TBN.
Biochemical and Physiological Effects:
TBN has been shown to have a range of biochemical and physiological effects. TBN has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). TBN has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, TBN has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

TBN has several advantages for use in lab experiments. TBN is relatively easy to synthesize and purify, making it a viable candidate for large-scale production. TBN has also been shown to exhibit low toxicity in cell culture and animal studies. However, TBN has some limitations for use in lab experiments. TBN has limited solubility in water, which can make it difficult to use in certain assays. Additionally, TBN has not been extensively studied in vivo, which limits its potential for clinical applications.

Future Directions

There are several future directions for TBN research. One potential direction is to further investigate the mechanism of action of TBN and its potential targets. Another direction is to explore the use of TBN in combination with other drugs or therapies for the treatment of various diseases. Additionally, TBN could be modified to improve its solubility and bioavailability, which could increase its potential for clinical applications. Finally, TBN could be investigated for its potential use in other fields, such as organic electronics and solar cells.

Synthesis Methods

The synthesis of TBN involves the reaction of 3-methyl-2-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminothiophenol and tert-butylamine. The final product is obtained after purification by column chromatography. The synthesis of TBN has been optimized to improve yields and reduce reaction times, making it a viable candidate for large-scale production.

properties

Product Name

7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

7-tert-butyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one

InChI

InChI=1S/C14H19N3OS/c1-14(2,3)8-5-6-9-10(7-8)19-12-11(9)13(18)17(4)16-15-12/h8H,5-7H2,1-4H3

InChI Key

QPAFAKNDGOOOEJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(N=N3)C

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(N=N3)C

Origin of Product

United States

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